2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid

Description

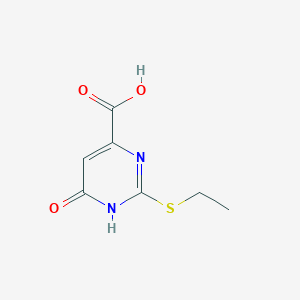

2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by a sulfur-containing ethyl group at position 2, a hydroxyl group at position 6, and a carboxylic acid moiety at position 4 of the pyrimidine ring. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing thiosemicarbazide derivatives (e.g., via condensation with isothiocyanates under reflux conditions in ethanol) .

Properties

CAS No. |

6308-28-7 |

|---|---|

Molecular Formula |

C7H8N2O3S |

Molecular Weight |

200.22 g/mol |

IUPAC Name |

2-ethylsulfanyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C7H8N2O3S/c1-2-13-7-8-4(6(11)12)3-5(10)9-7/h3H,2H2,1H3,(H,11,12)(H,8,9,10) |

InChI Key |

CVWDEXNPPGAQPE-UHFFFAOYSA-N |

Canonical SMILES |

CCSC1=NC(=CC(=O)N1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Ring Formation

A common method to prepare the pyrimidine ring with hydroxy and amino substituents involves the condensation of guanidine nitrate with ethyl cyanoacetate or methyl cyanoacetate under basic catalysis (e.g., sodium methoxide in methanol). This reaction forms 2,4-diamino-6-hydroxypyrimidine derivatives with high yield and purity.

- Example conditions: Reflux in methanol with sodium methoxide for 4 hours, followed by pH adjustment and crystallization to isolate the product with yields up to 95% and purity >99%.

Introduction of the Ethylsulfanyl Group at the 2-Position

Thiolation of Pyrimidine Ring

The 2-position substitution with an ethylsulfanyl group can be achieved by nucleophilic substitution or direct thiolation reactions on a suitable pyrimidine intermediate bearing a leaving group or reactive site at the 2-position.

Sulfur-containing groups such as thiolates or alkylthio groups are introduced by reacting pyrimidine derivatives with alkyl halides (e.g., ethyl halides) in the presence of bases or via phosphorus reagent-mediated pathways.

Phosphorus compounds and organometallic reagents can facilitate the formation of C–S bonds directly on the pyrimidine ring, enabling the attachment of ethylsulfanyl groups at the 2-position.

Preservation and Functionalization of the 6-Hydroxy and 4-Carboxylic Acid Groups

Hydroxy Group Stability

The hydroxy group at the 6-position is generally stable under the reaction conditions used for thiolation and ring formation. Careful control of pH and temperature is necessary to avoid unwanted side reactions.

Carboxylic Acid Formation

The carboxylic acid group at the 4-position can be introduced by hydrolysis of ester precursors or by direct oxidation of methyl or ethyl substituents.

- For example, pyrimidine-5-carboxylate esters can be hydrolyzed under basic conditions (e.g., KOH in methanol) followed by acidification to yield the corresponding carboxylic acid in high yield.

Representative Synthetic Procedure (Literature-Based)

Research Findings and Notes

The use of phosphorus-based reagents and organometallic catalysts has been shown to improve the efficiency and selectivity of sulfur substitution on pyrimidine rings.

Reaction conditions such as temperature (typically 30–150 °C), solvent choice, and acid/base catalysis significantly influence the yield and purity of the final product.

Hydrolysis of pyrimidine esters to carboxylic acids is a mild and efficient step, often performed at room temperature with KOH followed by acidification.

The ethylsulfanyl group introduction is sensitive to reaction conditions to avoid over-oxidation or side reactions; thus, inert atmosphere and controlled addition of reagents are recommended.

Summary Table of Key Preparation Methods

| Preparation Step | Method | Key Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Pyrimidine ring synthesis | Condensation | Guanidine nitrate, ethyl cyanoacetate, sodium methoxide | Reflux in methanol, 4 h | 2,4-Diamino-6-hydroxypyrimidine, 95% yield |

| Thiolation at 2-position | Nucleophilic substitution or phosphorus-mediated | Ethyl halide, base or phosphorus reagent | 30–150 °C, acid/base catalysis | 2-(Ethylsulfanyl) substitution |

| Carboxylic acid formation | Ester hydrolysis | KOH, methanol, acidification | Room temp, overnight | 4-Pyrimidinecarboxylic acid |

| Purification | Crystallization or chromatography | Solvent systems vary | Cooling, filtration | >98% purity |

This comprehensive synthesis approach for this compound integrates well-established pyrimidine chemistry with modern sulfur substitution techniques, ensuring high yield and purity suitable for pharmaceutical and chemical applications.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, alcohols, in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Amino or alkoxy derivatives.

Scientific Research Applications

2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Ethylthio)-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylthio group and the keto group play crucial roles in binding to the active sites of these targets, thereby modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Structural Analogues and Substituent Variations

The following compounds share core pyrimidine or related bicyclic frameworks with variations in substituents, sulfur-containing groups, and functional moieties:

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Sulfur Groups : The target compound’s ethylsulfanyl group at position 2 contrasts with sulfanylidene (S=) in tetrahydropyrimidines and methylsulfanyl in . Sulfanylidene groups may enhance ring planarity, affecting binding interactions.

- Carboxylic Acid vs. Ester : The target’s free carboxylic acid (position 4) differs from ester derivatives (e.g., ), which may influence solubility and bioavailability.

- Bicyclic Systems : Imipenem (a carbapenem antibiotic) shares a sulfanyl group but incorporates a bicyclic β-lactam core critical for β-lactamase resistance .

Key Differences :

- The target compound’s synthesis is simpler compared to carbapenems, which require advanced stereochemical control .

- Ethyl ester derivatives (e.g., ) often utilize milder conditions than carboxylic acid analogs.

Table 3: Property Comparison

Key Insights :

- Solubility : The target’s carboxylic acid enhances water solubility compared to ester derivatives (e.g., ).

- Lipophilicity : Methylsulfanyl and trifluoromethyl groups (e.g., ) increase LogP, favoring membrane penetration.

- Bioactivity : Carbapenems (e.g., imipenem) exhibit direct antibiotic activity, while the target and analogues may serve as precursors or enzyme inhibitors .

Biological Activity

2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 218.25 g/mol

This compound features a pyrimidine ring with a hydroxyl group and an ethylsulfanyl substituent, which are essential for its biological activity.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against various bacterial strains, suggesting potential use as an antibiotic agent.

- Antioxidant Activity : The presence of the hydroxyl group contributes to its ability to scavenge free radicals, providing protective effects against oxidative stress.

Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella enterica | 128 |

These results indicate that the compound has potential as a broad-spectrum antimicrobial agent.

Cytotoxicity and Cell Viability

In vitro studies assessed the cytotoxic effects of the compound on human cell lines. The compound was tested at various concentrations, revealing an IC value of approximately 25 µM in cancer cell lines, suggesting moderate cytotoxicity. Further investigations are necessary to evaluate its selectivity and safety profile.

Case Studies

-

Case Study: Anticancer Activity

A recent study explored the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound induced apoptosis via the mitochondrial pathway, with increased levels of pro-apoptotic proteins observed. -

Case Study: Neurological Effects

Another investigation focused on the neuroprotective effects of the compound in a rodent model of neurodegeneration. Results indicated that treatment with this compound improved cognitive function and reduced neuronal loss, highlighting its potential in treating neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 2-(Ethylsulfanyl)-6-hydroxy-4-pyrimidinecarboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via condensation of substituted pyrimidine precursors with ethylsulfanyl groups, followed by cyclization. Key steps involve optimizing catalysts (e.g., palladium or copper) and solvents (e.g., DMF or toluene) to stabilize intermediates and enhance regioselectivity . For example, adjusting reaction temperatures (80–120°C) and stoichiometric ratios of reagents can improve yields by reducing side reactions like oxidation of the hydroxyl group .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95% purity threshold). Structural confirmation requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve the ethylsulfanyl substituent (δ ~2.5–3.0 ppm for CH₂ groups) and the hydroxy-pyrimidine ring (δ ~8.0–10.0 ppm). Mass spectrometry (ESI-MS) can validate the molecular ion peak (m/z ≈ 228.2) .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies indicate degradation risks under prolonged exposure to light or moisture. Store the compound at –20°C in anhydrous DMSO or under nitrogen atmosphere to prevent hydrolysis of the sulfanyl group. Regular stability testing via TLC or HPLC is advised for long-term storage .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The ethylsulfanyl group acts as a leaving group in SN₂ reactions due to its moderate electronegativity and steric accessibility. Computational modeling (DFT studies) reveals that the hydroxy group at position 6 stabilizes transition states via hydrogen bonding, enhancing reaction rates at position 4 . Experimental validation using isotopic labeling (e.g., deuterated solvents) can track substitution pathways .

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies in antimicrobial or enzyme inhibition assays often arise from variations in assay conditions (e.g., pH, solvent polarity). Standardize protocols by using phosphate-buffered saline (pH 7.4) and DMSO concentrations <1% to minimize solvent interference. Cross-validation with orthogonal assays (e.g., SPR for binding affinity vs. enzymatic IC₅₀) is critical .

Q. What strategies optimize the compound’s solubility for in vitro pharmacological studies?

Co-solvent systems (e.g., PEG-400/water mixtures) or salt formation (e.g., sodium carboxylate derivatives) improve aqueous solubility. Solubility parameters (logP ≈ 1.8) predict compatibility with lipid-based carriers like liposomes. Dynamic light scattering (DLS) monitors aggregation in real time .

Q. How does the compound’s tautomeric equilibrium affect its interaction with biological targets?

The hydroxy-pyrimidine ring exists in keto-enol tautomeric forms, which influence hydrogen-bonding patterns with enzymes like dihydrofolate reductase. X-ray crystallography of co-crystallized complexes (resolution <2.0 Å) and ¹⁵N NMR can map tautomer prevalence in binding pockets .

Q. What synthetic modifications enhance regioselectivity during functionalization of the pyrimidine ring?

Protecting the hydroxy group with tert-butyldimethylsilyl (TBDMS) ethers prevents unwanted side reactions. Electrophilic aromatic substitution at position 2 is favored due to electron-donating effects of the ethylsulfanyl group, as shown by Hammett σ⁺ values .

Q. How can computational modeling predict the compound’s metabolic pathways?

Density functional theory (DFT) simulations identify reactive sites for phase I metabolism (e.g., sulfoxidation of the ethylsulfanyl group). Combine with in vitro microsomal assays (human liver S9 fractions) to validate predicted metabolites via LC-MS/MS .

Q. What experimental controls are essential for assessing the compound’s photodegradation in environmental studies?

Include dark controls and UV-Vis irradiation (λ = 365 nm) to isolate photolytic effects. Monitor degradation products using GC-MS and compare with abiotic hydrolysis samples. Quantum yield calculations (Φ) quantify degradation kinetics under simulated sunlight .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.